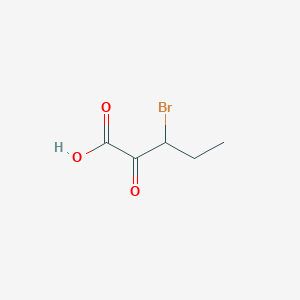

3-Bromo-2-oxopentanoic acid

Description

3-Bromo-2-oxopentanoic acid is a brominated keto-carboxylic acid with the molecular formula C₅H₇BrO₃ (inferred from positional isomer data ). Its structure features a bromine atom at the third carbon and a ketone group at the second carbon of a pentanoic acid backbone.

This compound is of interest in organic synthesis, particularly in halogenation reactions and as a precursor for pharmaceuticals or agrochemicals. Its reactivity is influenced by the electron-withdrawing ketone group and the bromine substituent, which may enhance electrophilic substitution or elimination reactions.

Properties

Molecular Formula |

C5H7BrO3 |

|---|---|

Molecular Weight |

195.01 g/mol |

IUPAC Name |

3-bromo-2-oxopentanoic acid |

InChI |

InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9) |

InChI Key |

MIEDIVUAVHIVRF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxopentanoic acid typically involves the bromination of 2-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid. The reaction is usually performed at a low temperature to prevent over-bromination and to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at C3 undergoes nucleophilic substitution (SN2/SN1) under specific conditions:

Key Findings :

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophilicity .

-

Steric hindrance at C3 limits SN2 pathways, favoring SN1 mechanisms in protic solvents.

Oxidation:

The ketone group (C2) resists further oxidation, but the α-C (C3) undergoes selective oxidation:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | 0°C, 2 hours | 3-Bromo-2,4-dioxopentanoic acid | Over-oxidation occurs at C4 |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Degradation to brominated fragments | Non-productive pathway |

Reduction:

The ketone group is reduced to a secondary alcohol:

| Reagent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄ (MeOH) | RT, 1 hour | 3-Bromo-2-hydroxypentanoic acid | Racemic mixture |

| LiAlH₄ (THF) | Reflux, 3 hours | 3-Bromo-2-hydroxypentanoic acid | 85% yield |

Nucleophilic Addition Reactions

The ketone undergoes nucleophilic additions, forming tertiary alcohols:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CH₃MgBr (Grignard) | Dry ether, 0°C | 3-Bromo-2-(1-hydroxyethyl)pentanoic acid | Chiral synthon |

| PhNH₂ (amine) | RT, 24 hours | Schiff base derivative | Antimicrobial studies |

Mechanistic Insight :

-

The electron-withdrawing carboxylic acid group polarizes the ketone, enhancing electrophilicity at C2 .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation:

| Conditions | Product | Byproduct |

|---|---|---|

| 150°C, vacuum | 3-Bromo-2-pentanone | CO₂ |

| H₂SO₄ (conc.), Δ | 3-Bromo-2-pentanone | H₂O, CO₂ |

Applications :

-

Decarboxylation products serve as intermediates in agrochemical synthesis.

Condensation Reactions

The ketone participates in condensation with amines or hydrazines:

Mechanistic Analysis of Reactivity

-

Bromine’s Role : The electronegative Br atom stabilizes transition states via inductive effects, facilitating nucleophilic substitution at C3 .

-

Carboxylic Acid Influence : Enhances acidity of α-H (pKa ~2.8), enabling enolate formation under basic conditions.

Heterocycle Formation:

Cyclization with hydroxylamine produces isoxazoline derivatives, utilized in anti-inflammatory drug candidates .

Stability and Reaction Optimization

Scientific Research Applications

3-Bromo-2-oxopentanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxopentanoic acid involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

Key Compounds :

5-Bromo-2-oxopentanoic acid (C₅H₇BrO₃) Molecular Weight: 195.012 g/mol CAS RN: 57224-27-8 Key Features: Bromine at the terminal (5th) carbon.

3-Bromo-2-oxopentanoic acid Molecular Weight: ~195.01 g/mol (inferred) Key Features: Bromine at the third carbon creates a sterically hindered environment near the ketone, which could slow down nucleophilic attacks compared to the 5-bromo isomer.

Table 1: Positional Isomer Comparison

| Compound | Molecular Formula | M. Wt. (g/mol) | CAS RN | Key Structural Feature |

|---|---|---|---|---|

| 5-Bromo-2-oxopentanoic acid | C₅H₇BrO₃ | 195.012 | 57224-27-8 | Terminal bromine, linear chain |

| This compound | C₅H₇BrO₃ | ~195.01 | Not available | Bromine near ketone group |

Brominated Aliphatic Acids with Varied Substituents

Key Compounds :

2-Bromo-2-methylpropanoic acid (C₄H₇BrO₂) Molecular Weight: 167.01 g/mol Boiling Point: 200°C (decomposes) Solubility: Slightly soluble in water; soluble in alcohol/ether . Key Feature: Branched structure with bromine and methyl groups at C2. The steric bulk reduces reactivity compared to linear analogs like this compound.

(S)-2-Bromovaleric acid (C₅H₉BrO₂) Molecular Weight: 181.03 g/mol (inferred from ) Key Feature: Bromine at C2 of a pentanoic acid. Lacks a ketone group, making it less reactive toward nucleophiles but useful in stereoselective syntheses .

Table 2: Substituent Effects on Brominated Acids

| Compound | Molecular Formula | M. Wt. (g/mol) | Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₅H₇BrO₃ | ~195.01 | Ketone, carboxylic acid | High electrophilicity |

| 2-Bromo-2-methylpropanoic acid | C₄H₇BrO₂ | 167.01 | Carboxylic acid, methyl | Lower reactivity due to branching |

| (S)-2-Bromovaleric acid | C₅H₉BrO₂ | ~181.03 | Carboxylic acid | Stereoselective applications |

Brominated Aromatic and Heterocyclic Analogs

Key Compounds :

3-(3-Bromo-2-fluorophenyl)propanoic acid (C₉H₈BrFO₂) Molecular Weight: 247.06 g/mol CAS RN: 1261814-91-8 Key Feature: Aromatic ring with bromine and fluorine substituents. The electron-withdrawing fluorine enhances acidity compared to aliphatic analogs .

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid (C₁₀H₁₁BrO₃S)

Table 3: Aromatic vs. Aliphatic Brominated Acids

| Compound | Molecular Formula | M. Wt. (g/mol) | Structural Feature | Application |

|---|---|---|---|---|

| This compound | C₅H₇BrO₃ | ~195.01 | Aliphatic, ketone | Intermediate in synthesis |

| 3-(3-Bromo-2-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | Aromatic, fluorinated | Pharmaceutical intermediates |

| 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid | C₁₀H₁₁BrO₃S | 291.16 | Heterocyclic, thienyl | Specialty chemical synthesis |

Q & A

Q. What are the recommended methods for synthesizing 3-Bromo-2-oxopentanoic acid with high purity?

Methodological Answer: The synthesis typically involves bromination of 2-oxopentanoic acid using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., DMF or CCl₄) to minimize hydrolysis of the brominating agent.

- Temperature Control : Maintain temperatures between 0–5°C to suppress side reactions (e.g., over-bromination).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Reference spectral data (e.g., H NMR: δ 4.2 ppm for α-proton; IR: 1700 cm for carbonyl) should align with NIST standards .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : H NMR identifies the α-proton environment (δ 4.1–4.3 ppm) and bromine’s deshielding effect. C NMR confirms the ketone (δ 200–210 ppm) and carboxylic acid (δ 170–175 ppm) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M-H]⁻ at m/z 209.98 (calculated for C₅H₇BrO₃).

- HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by peak area). Cross-reference with NIST spectral libraries for validation .

Q. What safety protocols are essential when handling brominated carboxylic acids like this compound?

Methodological Answer: Critical safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates.

- Waste Management : Segregate brominated waste in halogen-specific containers for incineration by certified facilities.

- Emergency Procedures : Immediate rinsing with water for spills on skin (15+ minutes); activated charcoal for accidental ingestion. These protocols align with EFSA’s guidelines for brominated compounds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways:

- Electrostatic Potential Maps : Identify electrophilic sites (e.g., α-carbon adjacent to bromine) prone to nucleophilic attack.

- Transition State Analysis : Calculate activation energies for SN2 vs. radical mechanisms. Software like Gaussian or ORCA can simulate intermediates, validated against experimental kinetics.

- Solvent Effects : PCM models assess solvent polarity’s impact on reaction rates. For example, DMSO increases ionic character, favoring SN2 pathways. PubChem’s computational data (InChIKey: RQYDPLZNPJYABO) provides baseline parameters .

Q. What strategies resolve contradictions in reported reaction yields of brominated oxoacids under varying catalytic conditions?

Methodological Answer: Systematic Design of Experiments (DoE) is critical:

- Parameter Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity).

- Statistical Analysis : ANOVA identifies significant factors (e.g., catalyst type >90% contribution to yield variance).

- Reproducibility Checks : Cross-validate results using EFSA’s literature search methodology (PubMed/SciFinder keyword strategies) to contextualize discrepancies .

Q. What are the challenges in designing enantioselective syntheses using this compound as a chiral building block?

Methodological Answer: Key challenges include:

- Steric Hindrance : Bulky ligands (e.g., BINAP) may impede access to the α-carbon. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct reactivity.

- Racemization Risk : Low-temperature conditions (-20°C) and non-polar solvents (toluene) stabilize intermediates.

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or polarimetry confirms enantiomeric excess (>99% ee). Kanto Reagents’ protocols for brominated chiral acids (e.g., >98% purity) provide benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.